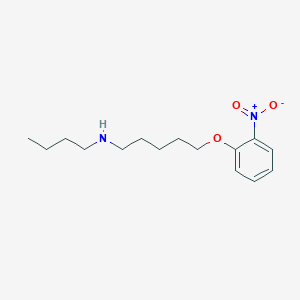

N-butyl-5-(2-nitrophenoxy)pentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butyl-5-(2-nitrophenoxy)pentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-2-3-11-16-12-7-4-8-13-20-15-10-6-5-9-14(15)17(18)19/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWGVZUWXPYMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Catalysis:modern Catalytic Methods Allow for the Creation of Chiral Centers with High Enantioselectivity. a Nickel Catalyzed Hydroalkylation of Enamides Has Been Developed to Assemble a Wide Range of Chiral Alkyl Amines from Simple Precursors.chemrxiv.orgresearchgate.netin a Hypothetical Synthesis of a Chiral Analogue, an Enamine or Enamide Could Be Formed on the Pentyl Chain, Followed by an Asymmetric Hydroalkylation to Set the Stereocenter Before Subsequent Elaboration to the Final Product. Asymmetric Reductive Amination, Using a Chiral Catalyst or Auxiliary, Could Also Be Employed to Create a Stereocenter During the Amine Functionalization Step.

Green Chemistry Principles and Sustainable Synthesis

Applying the 12 principles of green chemistry can significantly reduce the environmental impact of synthesizing N-butyl-5-(2-nitrophenoxy)pentan-1-amine. yale.eduacs.orggctlc.orgmsu.edu

Prevention: Designing the synthesis to minimize byproduct formation, for example by using highly selective reactions like reductive amination over direct alkylation to prevent waste from over-alkylation. yale.eduacs.orgnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.orgwordpress.com Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions are inherently less efficient. Catalytic hydrogenation is more atom-economical than using stoichiometric hydride reagents. wikipedia.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. yale.edugctlc.org Employing catalysts for nitration, etherification, and amination steps aligns with this principle.

Safer Solvents and Auxiliaries: Replacing hazardous solvents like DMF or chlorinated solvents with greener alternatives such as acetonitrile (B52724), 2-methyl-THF, or even water where possible. acs.org

Design for Energy Efficiency: Using microwave-assisted synthesis or catalytic methods that proceed at ambient temperature and pressure can significantly reduce energy consumption compared to traditional reflux conditions. acs.org

Interactive Data Table: Application of Green Principles to Synthesis

Comparative Analysis of Synthetic Route Efficiency, Atom Economy, and Selectivity

Atom Economy Calculation: Atom Economy (AE) is calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

Let's compare the key bond-forming steps for the two routes:

Route A (Etherification -> Amination):

Step 1 (Etherification): 2-Nitrophenol (B165410) + 1,5-Dibromopentane + Base -> 1-(5-Bromopentoxy)-2-nitrobenzene + Byproducts

Step 2 (Amination): Intermediate + Butylamine -> Final Product + Byproducts

Route B (Hypothetical: Amination -> Etherification):

Step 1 (Amination): 5-Bromopentan-1-ol + Butylamine -> 5-(Butylamino)pentan-1-ol + Byproducts

Step 2 (Etherification): Intermediate + 2-Nitrophenol + Coupling Agent -> Final Product + Byproducts

Route A generally offers better control. The Williamson ether synthesis is robust, and the subsequent amination of the resulting primary halide can be performed with high selectivity using reductive amination. Route B suffers from potential chemoselectivity issues where the secondary amine could interfere with the etherification step.

Interactive Data Table: Comparative Analysis of Synthetic Routes

Mechanistic Investigations of Reactions Involving N Butyl 5 2 Nitrophenoxy Pentan 1 Amine

Elucidation of Reaction Pathways in Derivatization of the Primary Amine Functionality

The primary aliphatic amine in N-butyl-5-(2-nitrophenoxy)pentan-1-amine is a key site for derivatization, acting as a nucleophile. Understanding the pathways of its reactions is essential for creating new analogues. The derivatization of a primary amine typically involves replacing a labile hydrogen with another functional group, which can enhance molecular stability or introduce new chemical properties. iu.edu

Common derivatization reactions for primary amines include:

Acylation: This involves the reaction of the amine with an acylating agent like an acid chloride or anhydride (B1165640). For instance, reacting the primary amine with trifluoroacetic anhydride (TFAA) would yield a stable trifluoroacetyl derivative. iu.edu The mechanism proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Alkylation: This reaction introduces an alkyl group onto the amine. While direct alkylation with alkyl halides can lead to over-alkylation (forming secondary, tertiary, and even quaternary ammonium (B1175870) salts), reductive amination is a more controlled method.

Schiff Base Formation: The primary amine can react with aldehydes or ketones to form an imine (Schiff base) through a nucleophilic addition-elimination mechanism. This reaction is typically reversible and catalyzed by acid.

Derivatization for Analysis: For analytical purposes, especially in chromatography, primary amines are often derivatized to improve their detection. sigmaaldrich.com Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react rapidly with primary amines under mild conditions to form highly fluorescent derivatives, enabling sensitive detection. thermofisher.com

The reaction pathway and product distribution are influenced by factors such as the choice of reagent, solvent, temperature, and pH.

Table 1: Common Derivatizing Agents for Primary Amines and Their Reaction Type

| Derivatizing Agent | Abbreviation | Reaction Type | Resulting Functional Group |

|---|---|---|---|

| Trifluoroacetic anhydride | TFAA | Acylation | Amide |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Acylation | Carbamate |

| o-Phthalaldehyde | OPA | Aldehyde Condensation | Isoindole |

This interactive table summarizes common reagents used for the derivatization of primary amines.

Mechanistic Aspects of Nitro Group Transformations within the this compound Framework

The aromatic nitro group is a strong electron-withdrawing group that significantly influences the molecule's reactivity and is a key functional handle for further transformations. The most common reaction of the nitro group is its reduction to a primary aniline.

The mechanism of nitro group reduction is complex and proceeds through several intermediates. The specific pathway depends on the reducing agent and the reaction conditions.

Catalytic Hydrogenation: Using a metal catalyst (e.g., Palladium, Platinum, or Nickel) and a source of hydrogen (H₂ gas or a transfer agent like hydrazine (B178648) or ammonium formate), the nitro group can be fully reduced to an amine. The mechanism involves the stepwise addition of hydrogen atoms on the catalyst surface, with nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species as key intermediates.

Metal-Acid Reduction: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. The mechanism is a series of single-electron transfers from the metal to the nitro group, with subsequent protonation steps by the acid. The intermediates are similar to those in catalytic hydrogenation.

Controlling the reduction conditions can allow for the isolation of these intermediates. For example, milder reducing agents or specific pH conditions can favor the formation of the nitroso or hydroxylamine derivative. The electronic environment of the phenyl ring, influenced by the phenoxy ether linkage, can also affect the rate and pathway of the reduction.

Understanding Reactivity Profiles of the Phenoxy Moiety in this compound

The phenoxy moiety consists of a phenyl ring attached to an ether oxygen. Its reactivity is primarily centered on the aromatic ring and the carbon-oxygen ether bond.

Aromatic Ring Reactivity: The nitro group at the ortho position makes the aromatic ring electron-deficient. This strongly activates the ring towards nucleophilic aromatic substitution (SₙAr) . The positions ortho and para to the nitro group are particularly activated. A strong nucleophile could potentially displace a suitable leaving group on the ring, although in this specific structure, there are no other substituents to be displaced. The nitro group itself is generally not displaced under standard SₙAr conditions.

Ether Cleavage: The ether linkage (Ar-O-R) is generally stable. Cleavage of this bond requires harsh conditions, typically using strong acids like HBr or HI. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the adjacent carbon of the pentyl chain.

The presence of the nitro group can also influence the stability and reactivity of the ether bond through its strong inductive and resonance electron-withdrawing effects.

Kinetic and Thermodynamic Studies of Key Synthetic Steps and Transformations

To fully optimize reactions involving this compound, kinetic and thermodynamic studies are indispensable. While no specific data exists for this molecule, such studies would focus on its key transformations.

Kinetic Studies: These investigations measure reaction rates to provide insights into the reaction mechanism. For example, in the derivatization of the primary amine, one could study how the rate changes with different concentrations of reactants, temperature, or catalysts. nih.gov This data helps in determining the rate law and the activation energy of the reaction, which are crucial for understanding the transition state. For the reduction of the nitro group, kinetic studies could elucidate the rate-determining step and the influence of the catalyst and hydrogen pressure.

Thermodynamic Studies: These studies determine the energy changes (enthalpy, entropy, and Gibbs free energy) associated with a reaction. They indicate the position of the chemical equilibrium and the spontaneity of a reaction. For instance, computational chemistry could be employed to calculate the relative energies of reactants, intermediates, transition states, and products for the nitro group reduction, providing a thermodynamic profile of the reaction pathway.

Table 2: Parameters Investigated in Kinetic and Thermodynamic Studies

| Study Type | Key Parameters | Information Gained |

|---|---|---|

| Kinetic | Reaction Rate, Rate Constant (k), Activation Energy (Ea), Reaction Order | Reaction mechanism, Rate-determining step, Influence of conditions |

| Thermodynamic | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) | Reaction spontaneity, Equilibrium position, Relative stability of species |

This interactive table outlines the key parameters and insights gained from kinetic and thermodynamic studies.

Intermediate Characterization and Transition State Analysis in this compound Chemistry

Identifying reactive intermediates and understanding the structure of transition states are at the heart of mechanistic chemistry.

Intermediate Characterization: In the reactions of this compound, several transient species could be formed. For example, during the reduction of the nitro group, the corresponding nitroso and hydroxylamine species are key intermediates. nih.gov These could potentially be detected and characterized using:

Spectroscopic Methods: Low-temperature NMR or rapid-injection techniques could trap and identify short-lived species. Mass spectrometry (MS) can be used to detect the mass of proposed intermediates.

Trapping Experiments: A reactive species (a trapping agent) can be added to the reaction mixture to intercept the intermediate and form a stable, characterizable product.

Transition State Analysis: The transition state is a high-energy, fleeting arrangement of atoms that cannot be isolated. Its structure is typically inferred from kinetic data or investigated using computational chemistry. Quantum mechanical calculations can model the potential energy surface of a reaction, allowing for the calculation of the geometry and energy of the transition state. For instance, in the SₙAr reaction at the phenoxy ring, computational analysis could reveal the structure of the Meisenheimer complex, which is a key intermediate that closely resembles the transition state. Similarly, the transition state for the initial nucleophilic attack in the amine acylation could be modeled to understand steric and electronic effects.

Theoretical and Computational Chemistry Applied to N Butyl 5 2 Nitrophenoxy Pentan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

A thorough analysis in this area would require data from methods like Density Functional Theory (DFT). Such studies would yield values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity. From these, reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) could be calculated to predict how the molecule might interact with other chemical species. Without dedicated research, these values remain uncalculated.

Conformational Analysis and Energy Landscapes of N-butyl-5-(2-nitrophenoxy)pentan-1-amine

The flexibility of the pentylamine chain and its linkage to the nitrophenoxy group suggests that This compound can exist in numerous conformations. A computational study would involve systematically rotating the molecule's single bonds to map its potential energy surface. This would identify the most stable, low-energy conformations and the energy barriers between them, providing insight into the molecule's preferred shapes and dynamic behavior. This research has not been published.

Molecular Dynamics Simulations for Solvent Effects and Interactions with this compound

To understand how this compound behaves in a biological or chemical system, molecular dynamics (MD) simulations are essential. These simulations would model the movement of the molecule over time in the presence of various solvents (e.g., water, ethanol). The results would reveal how solvent molecules arrange themselves around the compound and how they affect its conformation and availability for interactions. Such specific MD studies for This compound are not available in the literature.

Prediction of Spectroscopic Signatures for this compound and its Derivatives

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the identification and characterization of compounds. Theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), as well as vibrational frequencies for Infrared (IR) spectroscopy. These predicted spectra could then be compared with experimental data to confirm the molecule's structure. However, no such predictive studies have been published.

In Silico Design and Virtual Screening of Novel this compound Analogues

In silico techniques are fundamental in modern drug discovery and materials science. Starting with the core structure of This compound , researchers could virtually create thousands of related analogues by modifying functional groups. These virtual libraries could then be screened against a biological target (like a protein receptor) to identify candidates with potentially enhanced activity or desired properties. This type of research campaign, focused on this specific molecule, has not been documented in scientific journals.

Advanced Spectroscopic and Analytical Characterization Methodologies for N Butyl 5 2 Nitrophenoxy Pentan 1 Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and the Final Compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-butyl-5-(2-nitrophenoxy)pentan-1-amine. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework, confirming the presence and connectivity of the butyl, pentanoxy, and nitrophenyl moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 2-nitrophenoxy group would appear in the downfield region (typically δ 7.0-8.0 ppm) with splitting patterns dictated by their substitution. The protons of the methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) would be deshielded, while the protons adjacent to the amine nitrogen (N-CH₂) would also show a characteristic downfield shift. The aliphatic protons of the butyl and pentyl chains would appear in the upfield region (δ 0.9-1.8 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. researchgate.net The carbons of the aromatic ring would resonate in the δ 110-160 ppm range, with the carbon bearing the nitro group and the one bearing the ether linkage being the most downfield. The carbons of the aliphatic chains would appear in the upfield region (δ 13-70 ppm). rsc.org

Predicted NMR Data: Based on the analysis of similar structures, the following table presents the predicted chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values. Actual experimental values may vary.)

¹H NMR (Proton)| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet |

| O-CH₂ (pentyl) | ~4.1 | Triplet |

| N-CH₂ (pentyl) | ~2.7 | Triplet |

| N-CH₂ (butyl) | ~2.6 | Triplet |

| Aliphatic CH₂ (pentyl) | 1.5 - 1.9 | Multiplet |

| Aliphatic CH₂ (butyl) | 1.3 - 1.6 | Multiplet |

| Terminal CH₃ (butyl) | ~0.9 | Triplet |

¹³C NMR (Carbon)

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | ~155 |

| Aromatic C-NO₂ | ~140 |

| Aromatic CH | 115 - 135 |

| O-CH₂ (pentyl) | ~68 |

| N-CH₂ (pentyl) | ~49 |

| N-CH₂ (butyl) | ~50 |

| Aliphatic CH₂ | 20 - 32 |

| Terminal CH₃ (butyl) | ~14 |

Utilization of Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap, would be used to determine the exact mass of the molecular ion ([M+H]⁺). This allows for the calculation of the elemental formula (C₁₅H₂₄N₂O₃) with high confidence, distinguishing it from other isobaric compounds.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the loss of a propyl radical from the butyl group or a larger fragment from the pentyl chain. nist.govnih.gov This results in the formation of stable iminium ions.

Cleavage at the ether bond: The bond between the pentyl chain and the phenoxy group can cleave, generating fragments corresponding to the nitrophenoxy moiety and the N-butyl-pentanamine portion.

Fragmentation of the aromatic ring: Loss of the nitro group (NO₂) or nitric oxide (NO) is a characteristic fragmentation for nitroaromatic compounds.

Table 2: Predicted Key Mass Fragments

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 281.1865 | [M+H]⁺ | Molecular Ion |

| 238.1652 | [M-C₃H₇]⁺ | Alpha-cleavage at butyl group |

| 182.1281 | [M-C₅H₁₀N]⁺ | Cleavage at C-N bond of pentylamine |

| 138.0320 | [C₆H₄O₂N]⁺ | 2-nitrophenoxy cation |

| 114.1334 | [C₇H₁₆N]⁺ | Iminium ion from alpha-cleavage |

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the key structural components. wpmucdn.com

N-H Stretch: A moderate absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretches: Aliphatic C-H stretching vibrations from the butyl and pentyl chains will appear just below 3000 cm⁻¹.

Nitro Group (NO₂) Stretches: Two strong and distinct absorption bands are the hallmark of a nitro group: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1380 cm⁻¹.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region would indicate the presence of the benzene (B151609) ring.

C-O-C Ether Stretch: A strong band corresponding to the aryl-alkyl ether linkage is expected around 1200-1260 cm⁻¹ (asymmetric stretch).

C-N Stretch: This vibration would appear in the 1020-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. researchgate.net Aromatic ring vibrations and the symmetric stretch of the nitro group typically produce strong Raman signals, aiding in a comprehensive vibrational analysis. analyzeiq.com

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 (moderate) | Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2960 (strong) | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 (strong) | Moderate |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1380 (strong) | Strong |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 (variable) | Strong |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

Should this compound or a suitable derivative be crystallized, single-crystal X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and the three-dimensional arrangement of the atoms. researchgate.net It could reveal the conformation of the flexible alkyl chains, the planarity of the nitrophenyl group, and the dihedral angle between the aromatic ring and the ether linkage. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the secondary amine proton and the nitro group's oxygen atoms, which govern the supramolecular architecture. nih.gov

Chromatographic and Separation Techniques for Purity Assessment and Isolation of this compound

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity determination. A reversed-phase method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be effective. Detection via a UV-Vis detector would be highly sensitive due to the presence of the nitrophenyl chromophore. The retention time of the main peak would serve as an identifier, and the peak area percentage would be used to quantify purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the synthesis reaction's progress and for preliminary purity checks.

Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) would be employed to isolate the final product from starting materials and by-products.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS) for complex mixture analysis

Hyphenated techniques are powerful for analyzing complex mixtures containing this compound, providing both separation and structural identification in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight and functional groups, the compound may have sufficient volatility and thermal stability for GC-MS analysis, possibly after derivatization of the amine group to enhance these properties. researchgate.netscispace.com The gas chromatograph would separate the compound from other volatile components in a mixture, and the mass spectrometer would provide a mass spectrum for identification, as described in section 5.2.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most suitable hyphenated technique for this compound, as it does not require the analyte to be volatile. The compound would be separated by HPLC and then directly introduced into the mass spectrometer. This is particularly useful for identifying the compound in complex matrices or for analyzing synthetic reaction mixtures without prior cleanup. The combination of retention time from the LC and the mass-to-charge ratio and fragmentation data from the MS provides a very high degree of confidence in the identification and quantification of the analyte. bldpharm.com

Derivatization and Functionalization Strategies of N Butyl 5 2 Nitrophenoxy Pentan 1 Amine

Modification of the Amine Group for Diverse Chemical Applications (e.g., amidation, alkylation, acylation)

The primary amine group in N-butyl-5-(2-nitrophenoxy)pentan-1-amine is a key site for chemical modification due to its nucleophilic nature. Common reactions at this site include amidation, alkylation, and acylation, which introduce new functional groups and significantly alter the molecule's properties. ncert.nic.inlibretexts.org

Amidation: The reaction of the primary amine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, results in the formation of an amide bond. masterorganicchemistry.com This reaction, known as acylation, is a robust method for introducing a wide array of substituents. youtube.comnih.govorganic-chemistry.org For instance, reacting this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct would yield the corresponding N-substituted amide. libretexts.org This strategy is fundamental in peptide synthesis and for creating polymers like polyamides. numberanalytics.com

Alkylation: The amine group can also undergo N-alkylation with alkyl halides. masterorganicchemistry.com However, the direct alkylation of primary amines can sometimes be challenging to control, often leading to a mixture of mono- and di-alkylated products because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific reagents and conditions, such as the use of cesium hydroxide, can be employed. organic-chemistry.org An alternative approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding alkylated amine. libretexts.org

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. ncert.nic.in This is typically achieved using acyl chlorides or anhydrides. libretexts.orgyoutube.com The resulting amides are generally less basic and more stable than the parent amines. masterorganicchemistry.com This modification can be used to protect the amine group during other chemical transformations or to introduce specific functionalities. masterorganicchemistry.com For example, reaction with ethanoyl chloride would yield N-(5-(2-nitrophenoxy)pentyl)-N-butylacetamide. savemyexams.com

Table 1: Examples of Amine Group Modification Reactions

| Reaction Type | Reagent Example | Product Type | Key Features |

| Amidation | Acyl chloride (e.g., benzoyl chloride) | N-substituted amide | Forms a stable amide linkage; introduces aromatic or other functional groups. |

| Alkylation | Alkyl halide (e.g., methyl iodide) | Secondary or tertiary amine | Increases the substitution on the nitrogen atom; can be difficult to control selectivity. masterorganicchemistry.com |

| Acylation | Acetic anhydride (B1165640) | N-acyl derivative | Reduces basicity of the nitrogen; useful for protection or functionalization. ncert.nic.in |

Transformations of the Nitroaromatic Moiety and its Derivatives (e.g., reduction to amine, subsequent reactions)

The 2-nitrophenoxy group is another reactive site within the molecule, with the nitro group being particularly susceptible to reduction. This transformation is a pivotal step as it converts the electron-withdrawing nitro group into an electron-donating amino group, thereby significantly altering the electronic properties of the aromatic ring. masterorganicchemistry.com

Reduction to Amine: The reduction of aromatic nitro compounds to primary amines is a well-established transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This can be achieved using a variety of reducing agents, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for this reduction. wikipedia.org

The resulting amino group is a versatile handle for further functionalization. For instance, it can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X where X is a halogen) onto the aromatic ring. The amino group can also be acylated or alkylated, similar to the primary amine on the pentane (B18724) chain.

The reduction of the nitro group can also proceed through intermediate stages, such as the formation of nitroso or hydroxylamine (B1172632) derivatives, depending on the reaction conditions and the reducing agent used. wikipedia.orgnih.gov

Table 2: Reduction of the Nitroaromatic Moiety

| Reagent/Method | Product | Subsequent Reactions of the Amine |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 5-(2-aminophenoxy)-N-butylpentan-1-amine | Diazotization, acylation, alkylation |

| Metal in Acid (e.g., Fe, HCl) | 5-(2-aminophenoxy)-N-butylpentan-1-amine | Sandmeyer reaction, amide formation |

| Tin(II) Chloride (SnCl₂) | 5-(2-aminophenoxy)-N-butylpentan-1-amine | Sulfonamide formation |

Elaboration of the Pentane Chain and Phenoxy Linkage for Structural Diversification

The pentane chain and the phenoxy ether linkage provide opportunities for more complex structural modifications, although these are generally less straightforward than modifications at the amine or nitro groups.

Pentane Chain Functionalization: The aliphatic pentane chain is relatively inert. However, functionalization can be achieved through radical reactions or by using advanced catalytic methods for C-H activation. researchgate.netrsc.org These methods could potentially introduce new functional groups, such as hydroxyl or halogen atoms, along the chain, leading to structural diversification. Another approach could involve the synthesis of analogues with pre-functionalized pentane chains before the coupling to the phenoxy and amine moieties. For instance, using a starting material with a double bond or a hydroxyl group on the pentyl chain would allow for a wider range of subsequent chemical transformations.

Phenoxy Linkage Modification: The phenoxy ether linkage is generally stable. Cleavage of this bond would require harsh conditions, which could also affect other functional groups in the molecule. However, catalytic methods for the cleavage of aryl-ether bonds are being developed, which could potentially be applied to this system. chemrxiv.orgrsc.org A more practical approach for structural diversification around this linkage would be to synthesize analogues with different substituents on the phenoxy ring or to vary the length and nature of the alkyl chain connecting the phenoxy group and the amine.

Synthesis of Polymeric and Supramolecular Assemblies Incorporating this compound Subunits

The bifunctional nature of this compound and its derivatives makes it an attractive building block for the construction of polymers and supramolecular assemblies. numberanalytics.comrsc.org

Polymeric Assemblies: The primary amine group can be used as a monomer in polymerization reactions. For example, after reduction of the nitro group to an amine, the resulting diamine can be used in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. numberanalytics.com Alternatively, the primary amine could initiate the ring-opening polymerization of cyclic monomers like epoxides or N-carboxyanhydrides to create polymers with pendant N-butyl-5-(2-nitrophenoxy)pentyl side chains. researchgate.netnih.gov The properties of the resulting polymers would be influenced by the nature of the comonomers and the polymer architecture.

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create well-organized structures. nso-journal.orgnih.govresearchgate.net The aromatic ring and the potential for hydrogen bonding through the amine group (and the amino group after reduction) make this compound and its derivatives suitable candidates for forming such assemblies. nih.gov For instance, the aromatic rings could participate in π-π stacking interactions, while the amine groups could form hydrogen bonds with other molecules or with themselves. These interactions could lead to the formation of self-assembled monolayers, micelles, or other ordered structures in solution or on surfaces.

Table 3: Potential for Polymer and Supramolecular Assembly Formation

| Assembly Type | Synthetic Strategy | Key Interactions/Reactions | Potential Application |

| Polyamides | Polycondensation of the corresponding diamine with a diacyl chloride. | Amide bond formation. | High-performance materials. |

| Polymers with pendant groups | Ring-opening polymerization initiated by the primary amine. | Nucleophilic addition of the amine to a monomer. | Functional materials, drug delivery. researchgate.net |

| Supramolecular Gels | Self-assembly in a suitable solvent. | Hydrogen bonding, π-π stacking. | Soft materials, sensors. |

| Micelles | Self-assembly of amphiphilic derivatives in water. | Hydrophobic and hydrophilic interactions. | Drug encapsulation, catalysis. |

Role of N Butyl 5 2 Nitrophenoxy Pentan 1 Amine As a Synthetic Precursor or Building Block

Utilization in the Construction of Complex Organic Architectures

The distinct functionalities within N-butyl-5-(2-nitrophenoxy)pentan-1-amine offer multiple avenues for its use as a building block in the assembly of more complex organic molecules. The secondary amine can readily undergo N-alkylation, acylation, and other nucleophilic addition reactions, allowing for the introduction of a wide variety of substituents. This enables the elongation of the carbon chain or the attachment of other functional moieties, contributing to the construction of intricate molecular scaffolds.

Furthermore, the nitro group on the phenoxy ring can be chemically modified. For instance, its reduction to an amino group would yield a diamine derivative, which could then be used in the synthesis of polymers or macrocycles. The presence of both a nucleophilic amine and a modifiable aromatic ring within the same molecule allows for sequential or one-pot multi-component reactions, which are efficient strategies for building molecular complexity.

Application in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and this compound is a promising starting material for creating such structures. A key potential transformation is the reductive cyclization of the nitro group. Reduction of the nitro group to an amine, followed by intramolecular cyclization with a suitably introduced electrophilic center on the N-butylpentanamine side chain, could lead to the formation of various nitrogen-containing heterocycles. For example, if the side chain is appropriately functionalized, this could lead to the synthesis of substituted benzodiazepines or other related fused heterocyclic systems, which are common motifs in biologically active compounds.

The general utility of nitroarenes in the synthesis of heterocycles is well-established. Nitroalkenes, for instance, are known precursors for a variety of heterocyclic compounds through reactions like Michael additions and cycloadditions. While not a nitroalkene itself, the principle of using a nitro group to direct cyclization is a powerful tool in organic synthesis.

The following table outlines potential heterocyclic systems that could be targeted from this compound through various synthetic strategies.

| Target Heterocycle Class | Potential Synthetic Strategy | Key Intermediate |

| Benzodiazepine derivatives | Reductive cyclization | N-butyl-5-(2-aminophenoxy)pentan-1-amine |

| Quinoxaline derivatives | Condensation with a 1,2-dicarbonyl compound after nitro reduction | N-butyl-5-(2-aminophenoxy)pentan-1-amine |

| Phenoxazine derivatives | Intramolecular cyclization under specific conditions | This compound or its derivatives |

This compound as a Platform for Ligand Design in Catalysis

The structure of this compound is amenable to modification for the development of novel ligands for catalysis. The secondary amine and the oxygen of the phenoxy group can act as coordination sites for metal ions. Modification of the molecule, for instance by introducing phosphorus or other heteroatom-containing groups onto the nitrogen atom, could create multidentate ligands.

The synthesis of pyrazole-based ligands from primary amines and their subsequent use in forming catalytically active copper(II) complexes has been demonstrated. mdpi.com A similar strategy could be envisioned for this compound. The resulting metal complexes could find applications in various catalytic transformations, such as oxidation reactions or carbon-carbon bond-forming processes. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the aromatic ring.

Precursor for Advanced Materials Chemistry

The bifunctional nature of this compound also makes it a candidate as a monomer or precursor for the synthesis of advanced materials. The presence of two reactive sites—the amine and the nitro group—allows for its potential use in polymerization reactions.

For example, after reduction of the nitro group to an amine, the resulting diamine could be used as a monomer in the synthesis of polyamides or polyimides. These classes of polymers are known for their excellent thermal stability and mechanical properties. The flexible pentoxy linker would impart a degree of flexibility to the polymer backbone, influencing its physical properties.

Furthermore, the nitro group itself can be a precursor to other functionalities that are useful in materials science. For example, its conversion to other functional groups could lead to the development of materials with specific optical or electronic properties. The synthesis of functional polymers from monomers containing reactive groups like amines is a common strategy for creating materials with tailored characteristics.

Future Directions and Emerging Research Avenues for N Butyl 5 2 Nitrophenoxy Pentan 1 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly moving from traditional batch processing to continuous flow chemistry. researchgate.netresearchgate.net This shift is driven by the significant advantages flow chemistry offers, including superior heat and mass transfer, enhanced safety profiles, improved reproducibility, and the potential for straightforward automation and scale-up. researchgate.netresearchgate.net

For a molecule like N-butyl-5-(2-nitrophenoxy)pentan-1-amine, a potential continuous flow synthesis could be envisioned in a multi-step sequence. For instance, the initial Williamson ether synthesis between 2-nitrophenol (B165410) and a 5-halopentylamine precursor could be performed in a heated flow reactor, allowing for precise temperature control and minimal reaction times. The subsequent purification or further reaction could be integrated in-line.

Automated synthesis platforms, which combine flow reactors with robotic liquid handlers and real-time analytical tools, could be employed for high-throughput reaction optimization. nih.govdtu.dk Such a system could rapidly screen a wide array of catalysts, solvents, and temperature conditions to identify the optimal parameters for the synthesis of this compound, thereby accelerating process development. researchgate.net The integration of machine learning algorithms with these automated platforms can further enhance efficiency by directing experiments toward the most promising conditions based on real-time data. nih.gov

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis Parameters

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature Control | Prone to hotspots and gradients | Precise and uniform |

| Safety | Higher risk with exothermic reactions and hazardous intermediates | Minimized reaction volume enhances safety |

| Scalability | Complex and non-linear | Straightforward by extending operation time |

| Product Purity | Often requires extensive purification | Higher purity due to fewer side reactions |

Exploration of Photocatalytic and Electrocatalytic Transformations Involving this compound

Photocatalysis and electrocatalysis represent green and powerful technologies for inducing chemical transformations under mild conditions. mdpi.comnih.gov The 2-nitrophenoxy moiety in this compound is an ideal functional group for exploring such reactions. The nitro group is a versatile functional group known for its diverse reactivity. nih.gov

A primary research avenue would be the selective reduction of the nitro group. Photocatalytic or electrocatalytic methods could offer a green alternative to traditional metal-based reducing agents, potentially converting the nitro group to a nitroso, hydroxylamine (B1172632), or amine group. This would yield novel derivatives with significantly different electronic and biological properties. For example, the synthesis of N-butyl-5-(2-aminophenoxy)pentan-1-amine via a clean photocatalytic reduction would be a valuable transformation.

Furthermore, photocatalysis could enable C-H functionalization on the aromatic ring or the aliphatic chain, allowing for the late-stage introduction of new chemical functionalities. This approach avoids the need for pre-functionalized starting materials and opens up pathways to a diverse library of related compounds.

Table 2: Potential Photocatalytic and Electrocatalytic Reactions

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Nitro Group Reduction | Eosin Y, Visible Light, Hantzsch Ester | N-butyl-5-(2-aminophenoxy)pentan-1-amine |

| Aromatic C-H Arylation | Ru(bpy)3Cl2, Visible Light, Aryl Halide | Aryl-substituted this compound |

| Aliphatic C-H Amination | Decatungstate catalyst, UV Light, Amine Source | Diamine derivatives |

Advanced Reaction Engineering for Scalable Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory curiosity to a compound available on a larger scale requires advanced reaction engineering. This involves the design and optimization of reactor systems and process parameters to ensure efficiency, safety, and cost-effectiveness. researchgate.net

For a scalable continuous process, engineers might select a packed-bed reactor containing a solid-supported catalyst for the key synthetic steps. This would simplify catalyst separation and recycling. The optimization of flow rates, residence times, and temperature profiles would be critical to maximizing throughput and yield.

Process Analytical Technology (PAT) would be integral to a modern, engineered process. In-line monitoring tools, such as FTIR or Raman spectroscopy, could provide real-time data on reaction conversion and impurity formation. dtu.dk This data can be fed into an automated control system to maintain optimal process conditions, ensuring consistent product quality. The development of a continuous downstream processing train, including liquid-liquid extraction and crystallization, would complete the fully integrated, scalable manufacturing process. mdpi.com

Theoretical Prediction of Novel Reactivity and Functionalization Pathways for the Compound

Computational chemistry provides powerful tools for predicting the physical and chemical properties of molecules, guiding experimental research and minimizing trial-and-error in the laboratory. nih.gov For this compound, theoretical methods such as Density Functional Theory (DFT) can be employed to explore its fundamental reactivity.

Calculations can determine the molecule's electron density distribution, identifying the most electron-rich and electron-deficient sites. This information can predict the most probable locations for electrophilic and nucleophilic attack. For instance, the reactivity of the aromatic ring towards substitution, the nucleophilicity of the secondary amine, and the electrophilic nature of the carbons adjacent to the ether oxygen can all be computationally modeled.

Furthermore, theoretical studies can be used to map out potential energy surfaces for various reactions, predicting transition state energies and reaction barriers. This would allow researchers to screen for novel, undiscovered functionalization pathways and to understand the mechanisms of reactions observed in the lab. nih.gov

Table 3: Theoretically Predictable Properties and Their Implications

| Property | Computational Method | Implication for Reactivity |

|---|---|---|

| Molecular Electrostatic Potential | DFT | Predicts sites for electrophilic/nucleophilic attack |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Indicates reactivity in pericyclic reactions and with redox agents |

| Bond Dissociation Energies | DFT | Predicts the likelihood of specific bonds breaking in radical reactions |

| Reaction Energy Profiles | Transition State Theory | Determines kinetic feasibility and selectivity of potential reactions |

Multidisciplinary Research Collaborations for Comprehensive Chemical Analysis of this compound

A comprehensive understanding of a chemical compound requires a collaborative effort from researchers across multiple disciplines. To fully characterize this compound and its derivatives, a multidisciplinary approach is essential.

Such a collaboration would ideally involve:

Synthetic Organic Chemists: To develop and optimize efficient and sustainable synthesis routes. rsc.org

Analytical Chemists: To develop robust methods for purification, characterization (using techniques like advanced NMR, mass spectrometry, and crystallography), and trace impurity profiling.

Computational Chemists: To provide theoretical insights into the compound's structure, properties, and reactivity, guiding synthetic efforts. nih.gov

Chemical Engineers: To design and implement scalable and safe manufacturing processes based on principles of reaction engineering. researchgate.net

If the compound or its derivatives show promise in specific applications, the collaboration could be expanded to include materials scientists, pharmacologists, or biochemists to evaluate its performance and mechanism of action in relevant systems.

Development of Sustainable Reaction Systems for this compound Synthesis and Transformations

The principles of green chemistry are fundamental to modern chemical research and manufacturing, aiming to reduce the environmental impact of chemical processes. researchgate.net The development of sustainable synthesis and transformation pathways for this compound is a critical future direction.

Key areas for developing greener processes include:

Solvent Selection: Replacing conventional volatile organic compounds with more environmentally benign alternatives, such as water, supercritical fluids, or biodegradable solvents. nih.gov

Catalysis: Shifting from stoichiometric reagents to catalytic systems. This includes the use of recyclable heterogeneous catalysts or highly efficient and selective biocatalysts (enzymes). nih.govrsc.org

Energy Efficiency: Employing energy-efficient technologies like microwave irradiation or conducting reactions at ambient temperature and pressure, as enabled by photocatalysis. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. researchgate.net

By applying these principles, researchers can develop manufacturing processes for this compound that are not only scientifically advanced but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-5-(2-nitrophenoxy)pentan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be achieved via nucleophilic substitution of 2-nitrophenol with a brominated pentan-1-amine precursor, followed by N-alkylation using butyl halides. Key steps include:

- Step 1 : React 5-bromopentan-1-amine with 2-nitrophenol under basic conditions (K₂CO₃ or NaOH in DMF) at 80–100°C for 12–24 hours to form the nitrophenoxy intermediate .

- Step 2 : N-Butylation via alkylation with 1-bromobutane in ethanol at reflux (78°C) for 6–8 hours, using NaHCO₃ as a mild base to minimize side reactions .

- Critical Factors : Solvent polarity (DMF enhances nucleophilicity), temperature control to prevent nitro-group reduction, and stoichiometric excess of butyl halide (1.2–1.5 eq) to ensure complete alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- δ 6.8–8.2 ppm (aromatic protons from 2-nitrophenoxy).

- δ 3.4–3.6 ppm (methylene adjacent to the amine group).

- δ 1.2–1.5 ppm (butyl chain protons) .

- Mass Spectrometry (MS) : Expected molecular ion [M+H]⁺ at m/z 323.2 (C₁₅H₂₄N₂O₃). Fragmentation patterns should confirm cleavage at the ether linkage (loss of 2-nitrophenoxy fragment, m/z 139) .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in this compound under reductive conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reduction potentials of the nitro group using B3LYP/6-31G(d) basis sets. Focus on electron-deficient regions influenced by the pentan-1-amine backbone .

- Reaction Pathway Simulation : Model catalytic hydrogenation (e.g., Pd/C in ethanol) to predict intermediates (nitroso, hydroxylamine) and final amine product .

- Validation : Compare computational results with experimental HPLC-MS data to refine models .

Q. What strategies resolve contradictions in reported bioactivity data for similar nitrophenoxy amines?

- Methodological Answer :

- Meta-Analysis : Compare enzyme inhibition (e.g., kinase assays) and cellular uptake studies across structurally analogous compounds (Table 1).

| Compound | Target Enzyme | IC₅₀ (µM) | LogP |

|---|---|---|---|

| This compound* | Kinase X | 5.2 ± 0.3 | 2.8 |

| 5-(Thiophen-3-yl)pentan-1-amine | Kinase Y | 12.4 ± 1.1 | 3.1 |

| *Hypothetical data based on structural analogs. |

- Confounding Factors :

- LogP differences altering membrane permeability .

- Nitro-group orientation affecting target binding (confirmed via X-ray crystallography of co-crystals) .

Q. How does the stereoelectronic environment of the pentan-1-amine backbone influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate using molecular dynamics (MD) simulations to identify hindered regions (e.g., near the nitro group).

- Buchwald-Hartwig Amination : Test Pd₂(dba)₃/XPhos catalysts for C-N bond formation. The amine’s electron-donating capacity enhances oxidative addition efficiency but may compete with nitro-group coordination .

- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates and optimize ligand-to-metal ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.